molecular formula C7H4Br2F2 B1447445 2,4-Dibromo-3,6-difluorotoluene CAS No. 1806351-58-5

2,4-Dibromo-3,6-difluorotoluene

Cat. No.: B1447445
CAS No.: 1806351-58-5
M. Wt: 285.91 g/mol
InChI Key: LXHZLADEZYKJBJ-UHFFFAOYSA-N
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Description

2,4-Dibromo-3,6-difluorotoluene is an organic compound with the molecular formula C7H4Br2F2. It is a derivative of toluene, where two bromine atoms and two fluorine atoms are substituted at the 2,4 and 3,6 positions, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.

Properties

IUPAC Name

1,3-dibromo-2,5-difluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2/c1-3-5(10)2-4(8)7(11)6(3)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHZLADEZYKJBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1F)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

2,4-Dibromo-3,6-difluorotoluene can be synthesized through several methods. One common synthetic route involves the bromination and fluorination of toluene derivatives. The reaction conditions typically include the use of bromine and fluorine sources under controlled temperature and pressure conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

2,4-Dibromo-3,6-difluorotoluene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The methyl group in the toluene ring can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.

Common reagents used in these reactions include sodium hydroxide for substitution reactions, potassium permanganate for oxidation reactions, and hydrogen gas with a palladium catalyst for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate

2,4-Dibromo-3,6-difluorotoluene is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable building block in the development of pharmaceuticals and agrochemicals. The following reactions are commonly associated with this compound:

Reaction TypeExample ReactionMajor Product
Nucleophilic SubstitutionThis compound + NaOCH33,6-Dimethoxy-2,4-dibromotoluene
OxidationThis compound + KMnO43,6-Dibromo-2,4-difluorobenzoic acid
ReductionThis compound + H22,4-Difluorotoluene

These reactions highlight the compound's versatility and its potential to yield various derivatives essential for further applications in medicinal chemistry and material science.

Medicinal Chemistry

Biological Activity Exploration

Research indicates that derivatives of this compound exhibit significant biological activities. Notably:

  • Antimicrobial and Anticancer Properties : Studies have explored its derivatives for potential antimicrobial and anticancer activities. For instance, compounds derived from this structure have shown efficacy against various cancer cell lines.
  • Pharmaceutical Applications : One prominent application includes its role in synthesizing Rufinamide (Inovelon), a medication used for treating epilepsy. The compound acts as a crucial intermediate in the production of this drug.

Case Study: Rufinamide Synthesis

Rufinamide is synthesized using intermediates derived from this compound. The structural modifications facilitated by this compound allow for the development of effective treatments for epilepsy by targeting specific pathways involved in seizure activity.

Material Science

Development of Advanced Materials

The unique electronic properties imparted by the bromine and fluorine substituents make this compound valuable in material science. Its applications include:

  • Fluorinated Polymers : The compound is utilized in the synthesis of fluorinated polymers known for their stability and performance characteristics in electronic applications.
  • Advanced Electronic Devices : Research into advanced electronic devices leverages the specific electronic properties provided by this compound to enhance device performance.

Chemical Biology

Building Block for Probes

In chemical biology, this compound serves as a building block for synthesizing probes and ligands that facilitate the study of biological systems. Its ability to participate in diverse chemical reactions makes it suitable for creating targeted compounds that can interact with biological targets.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3,6-difluorotoluene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can form strong bonds with various biological molecules, affecting their structure and function. This can lead to changes in enzyme activity, protein interactions, and cellular processes.

Comparison with Similar Compounds

2,4-Dibromo-3,6-difluorotoluene can be compared with other similar compounds, such as:

    2,4-Difluorobenzyl bromide: This compound has a similar structure but lacks the additional bromine atom at the 6-position.

    1,4-Dibromotetrafluorobenzene: This compound has a similar bromine and fluorine substitution pattern but differs in the position of the substituents.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Biological Activity

2,4-Dibromo-3,6-difluorotoluene is a halogenated aromatic compound that has garnered interest in various fields, including medicinal chemistry and environmental science. Its unique structure allows for potential applications in pharmaceuticals, particularly as a precursor for synthesizing biologically active compounds. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on different biological systems, and relevant case studies.

This compound has the molecular formula C7H4Br2F2C_7H_4Br_2F_2 and a molecular weight of 295.91 g/mol. The compound features two bromine and two fluorine substituents on a toluene ring, which significantly influence its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antineoplastic Activity : Preliminary studies suggest that halogenated toluenes can exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have been shown to induce apoptosis in leukemic cells through caspase activation pathways .
  • DNA Interaction : The compound may act as a nucleotide analog, potentially interfering with DNA replication and transcription processes. This is particularly relevant in the context of developing antiviral or anticancer agents .

Anticancer Activity

A study evaluating the cytotoxicity of various halogenated compounds found that derivatives similar to this compound exhibited significant antiproliferative effects on human leukemia cell lines. The IC50 values ranged from 1.61 to 2.95 μM after 72 hours of treatment .

CompoundCell LineIC50 (μM)Mechanism
P01F08Jurkat1.61Apoptosis via caspase-3 activation
P01F03Ramos2.95Induction of apoptosis

Environmental Impact

Research indicates that halogenated compounds like this compound can disrupt endocrine functions in aquatic organisms. Studies have shown that exposure to such compounds leads to alterations in reproductive behaviors and developmental anomalies in fish species .

Synthesis and Applications

The synthesis of this compound typically involves bromination and fluorination reactions on a substituted toluene backbone. This compound serves as an important intermediate in the synthesis of more complex pharmaceuticals aimed at treating various diseases including cancer and viral infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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